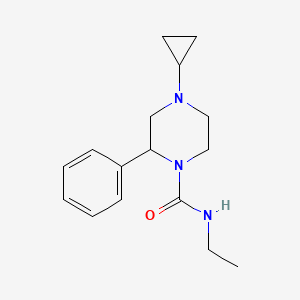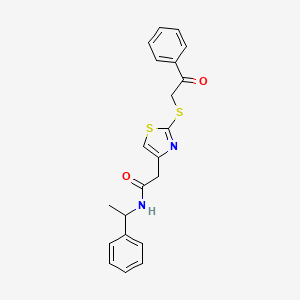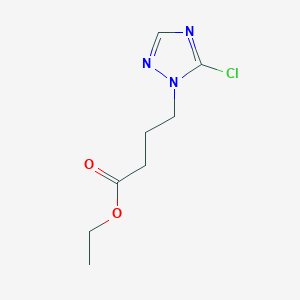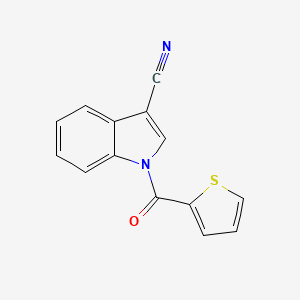
4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide”, has been a focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide” is C16H23N3O, and it has a molecular weight of 273.38.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The molecular weight of “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide” is 273.38. Further physical and chemical properties are not explicitly mentioned in the available resources.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Derivatives
Researchers have developed various synthesis techniques to create novel compounds with potential biological activities. For instance, Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. This study highlights the diverse chemical reactions that can generate compounds with significant biological properties (Rahmouni et al., 2016).
Biological Activities and Applications
The biological activities of compounds related to "4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide" have been a focal point of research. For example, the development of specific immunoassays to detect Enrofloxacin in foods of animal origin by Tochi et al. (2016) reflects the application of similar compounds in ensuring food safety. This work emphasizes the role of such chemicals in the development of methods for monitoring and controlling the presence of pharmaceuticals in consumables (Tochi et al., 2016).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of cyclopropane derivatives have been widely studied, as seen in the work of Raghavendra et al. (2016), who synthesized cyclopropane carboxylates and tested their biological activities. This research illustrates the potential therapeutic applications of such compounds, including their use in treating infections and combating oxidative stress (Raghavendra et al., 2016).
Anticancer Potential
The anticancer potential of cyclopropane-derived compounds is another significant area of interest. Lu et al. (2021) synthesized a molecule with antiproliferative activity, demonstrating the application of cyclopropane derivatives in developing new anticancer therapies. Their findings suggest that these compounds could be instrumental in designing novel treatments for various cancers (Lu et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRWJJOKQHHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)


![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)
![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)


![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)


